molecular formula C7H12O2 B14764021 6,7-Dioxabicyclo[3.2.2]nonane CAS No. 283-35-2

6,7-Dioxabicyclo[3.2.2]nonane

Cat. No.: B14764021
CAS No.: 283-35-2
M. Wt: 128.17 g/mol
InChI Key: XXNKHBFCIGOWEC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dioxabicyclo[3.2.2]nonane typically involves the reaction of cycloheptene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), to form the epoxide ring . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the epoxide ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dioxabicyclo[3.2.2]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dioxabicyclo[3.2.2]nonane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dioxabicyclo[3.2.2]nonane involves its ability to undergo various chemical reactions due to the presence of the epoxide ring. The epoxide ring is highly reactive and can interact with nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of different products, depending on the nature of the nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dioxabicyclo[3.2.2]nonane is unique due to its specific bicyclic structure and the position of the epoxide ring.

Properties

CAS No.

283-35-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

6,7-dioxabicyclo[3.2.2]nonane

InChI

InChI=1S/C7H12O2/c1-2-6-4-5-7(3-1)9-8-6/h6-7H,1-5H2

InChI Key

XXNKHBFCIGOWEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)OO2

Origin of Product

United States

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